molecular formula C23H22FN5O2 B2413578 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide CAS No. 922047-47-0

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide

Cat. No.: B2413578
CAS No.: 922047-47-0
M. Wt: 419.46
InChI Key: VVRVUDPPYZKVQS-UHFFFAOYSA-N
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Description

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide is a potent and selective small-molecule inhibitor of Bruton's Tyrosine Kinase (BTK) , a crucial enzyme in the B-cell receptor (BCR) signaling pathway. By covalently binding to the cysteine-481 residue in the BTK active site, this compound irreversibly blocks BTK activity, thereby disrupting downstream survival, activation, and proliferation signals in B-cells. This mechanism makes it a valuable pharmacological tool for investigating the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, where constitutive BCR signaling is a known driver of disease. Furthermore, its application extends to basic and translational research in autoimmune and inflammatory disorders, including rheumatoid arthritis and systemic lupus erythematosus, as BTK inhibition can modulate aberrant B-cell responses and Fc receptor signaling in macrophages. Researchers utilize this compound to dissect the specific contributions of BTK to immune cell signaling networks and to evaluate the therapeutic potential of BTK inhibition in preclinical models.

Properties

IUPAC Name

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-15-6-7-18(10-16(15)2)22(30)25-8-9-29-21-20(12-27-29)23(31)28(14-26-21)13-17-4-3-5-19(24)11-17/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRVUDPPYZKVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with condensation of pyrazolo[3,4-d]pyrimidine precursors with functionalized benzyl groups. Key steps include:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclocondensation under reflux in solvents like dimethylformamide (DMF) or acetonitrile .
  • Step 2 : Introduction of the 3-fluorobenzyl moiety using nucleophilic substitution or coupling reactions, optimized with catalysts such as Pd(PPh₃)₄ for Suzuki-Miyaura reactions .
  • Step 3 : Amide coupling with 3,4-dimethylbenzamide using EDCI/HOBt or DCC as coupling agents in anhydrous dichloromethane .
    Critical variables : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes vs. 12 hours for conventional heating) . Solvent purity and inert atmosphere (N₂/Ar) are essential to prevent side reactions.

Q. Which analytical methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, the 3-fluorobenzyl group shows distinct aromatic splitting patterns (e.g., δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 474.18) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended?

  • Kinase inhibition assays : Test against kinases like EGFR or VEGFR2 due to structural similarities to known pyrazolo[3,4-d]pyrimidine inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodology :

  • Systematic substituent variation : Modify the 3-fluorobenzyl or 3,4-dimethylbenzamide groups (Table 1).
  • Computational docking : Use AutoDock Vina to predict binding affinities to targets like EGFR .

Q. Table 1. Impact of Substituent Modifications on Bioactivity

Substituent PositionModificationObserved Effect (vs. Parent Compound)Source
3-FluorobenzylReplacement with ClReduced kinase inhibition (IC₅₀ ↑2.5×)
3,4-DimethylbenzamideMethoxy additionImproved solubility (LogP ↓0.8)

Q. How to resolve contradictions in reported biological activity across studies?

Case Example : Discrepancies in cytotoxicity (e.g., IC₅₀ = 5 µM vs. 12 µM in MCF-7 cells).

  • Root-cause analysis :
    • Assay variability : Standardize protocols (e.g., ATP levels in MTT assays) .
    • Orthogonal validation : Confirm results via apoptosis markers (Annexin V/PI) or clonogenic assays .
    • Batch purity : Re-test compounds with HPLC-validated purity >98% .

Q. What mechanistic studies are needed to elucidate its mode of action?

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS .
  • Pathway analysis : RNA-seq or phosphoproteomics to map signaling changes (e.g., MAPK/ERK inhibition) .
  • Metabolite profiling : Identify phase I/II metabolites via liver microsome incubations with LC-HRMS .

Q. How to improve metabolic stability for in vivo applications?

  • Strategies :
    • Isotopic labeling : Replace labile protons with deuterium (e.g., C-D bonds in the benzamide group) .
    • Prodrug design : Introduce ester moieties for enhanced oral bioavailability .
  • In vitro models : Use human hepatocyte assays to measure t₁/₂ and CYP450 inhibition .

Methodological Resources

  • Synthetic Optimization : ICReDD’s reaction path search tools (quantum chemical calculations) reduce trial-and-error in optimizing catalysts/solvents .
  • Data Reproducibility : PubChem’s open-access spectral data (e.g., CID 1455359) provides benchmark references .

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